molecular formula C14H23PSe2 B14848807 tert-Butyl tert-butyl(phenyl)phosphinodiselenoate

tert-Butyl tert-butyl(phenyl)phosphinodiselenoate

Cat. No.: B14848807
M. Wt: 380.2 g/mol
InChI Key: CYUUVHQHHDXREU-UHFFFAOYSA-N
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Description

P-TERT-BUTYL-P-PHENYLPHOSPHINODISELENOIC ACID TERT-BUTYL ESTER is a complex organophosphorus compound that features a unique combination of phosphorus, selenium, and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-TERT-BUTYL-P-PHENYLPHOSPHINODISELENOIC ACID TERT-BUTYL ESTER typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the Pd(OAc)2/DPPF-catalyzed C–P(iii) cross-coupling between aryl- or heteroaryl-halides and enantiopure borane complexes of (S)- and ®-(tert-butyl)methylphosphines . This method is effective and enantioselective, producing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

P-TERT-BUTYL-P-PHENYLPHOSPHINODISELENOIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound back to its phosphine form.

    Substitution: The tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4 and reducing agents like LiAlH4. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

P-TERT-BUTYL-P-PHENYLPHOSPHINODISELENOIC ACID TERT-BUTYL ESTER has several scientific research applications:

    Chemistry: It is used as a ligand in transition metal catalysis and in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which P-TERT-BUTYL-P-PHENYLPHOSPHINODISELENOIC ACID TERT-BUTYL ESTER exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with transition metals, facilitating catalytic reactions. Its unique structure allows it to participate in various chemical transformations, influencing molecular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

P-TERT-BUTYL-P-PHENYLPHOSPHINODISELENOIC ACID TERT-BUTYL ESTER is unique due to its combination of phosphorus, selenium, and tert-butyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H23PSe2

Molecular Weight

380.2 g/mol

IUPAC Name

tert-butyl-tert-butylselanyl-phenyl-selanylidene-λ5-phosphane

InChI

InChI=1S/C14H23PSe2/c1-13(2,3)15(16,17-14(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3

InChI Key

CYUUVHQHHDXREU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(=[Se])(C1=CC=CC=C1)[Se]C(C)(C)C

Origin of Product

United States

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